molecular formula C15H9BrCl3NO B4779264 (2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide

Cat. No.: B4779264
M. Wt: 405.5 g/mol
InChI Key: PHEWFIGGQXUGII-ZZXKWVIFSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond (2E) and is substituted with bromine and chlorine atoms on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,4,5-trichloroaniline.

    Formation of the Intermediate: The aldehyde group of 4-bromobenzaldehyde is reacted with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2,4,5-trichloroaniline under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, controlled temperatures, and pressures to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide is unique due to the presence of bromine and multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl3NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEWFIGGQXUGII-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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